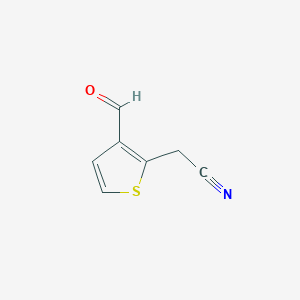

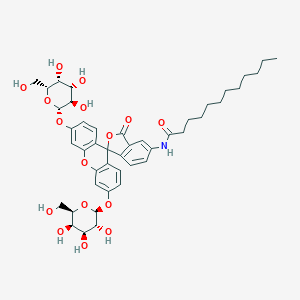

2-(3-Formylthiophen-2-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

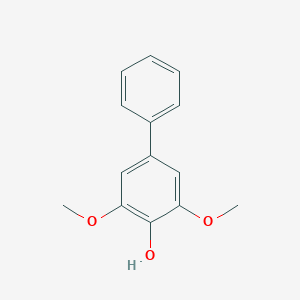

2-(3-Formylthiophen-2-yl)acetonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 2-(3-formyl-2-thienyl)acetonitrile or FTAN. It is a yellow powder with a molecular weight of 177.19 g/mol and a melting point of 129-132°C.

Mechanism Of Action

The mechanism of action of 2-(3-Formylthiophen-2-yl)acetonitrile is not well understood. However, it is believed to act as a strong electron acceptor due to the presence of the formyl group and the thiophene ring. This property makes it suitable for use in the fabrication of organic semiconductors.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-(3-Formylthiophen-2-yl)acetonitrile. However, studies have shown that it is a non-toxic compound and does not have any significant adverse effects on living organisms.

Advantages And Limitations For Lab Experiments

One of the major advantages of 2-(3-Formylthiophen-2-yl)acetonitrile is its ease of synthesis. The compound can be synthesized using simple and inexpensive reagents, making it suitable for use in large-scale production. However, one of the limitations of this compound is its poor solubility in common organic solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research and development of 2-(3-Formylthiophen-2-yl)acetonitrile. One of the major areas of focus is the synthesis of new derivatives of this compound with improved solubility and electronic properties. Another area of research is the application of this compound in the fabrication of high-performance organic electronic devices such as organic solar cells and organic light-emitting diodes. Furthermore, the potential application of this compound in the field of biomedicine, such as drug delivery and imaging, is also an area of interest for future research.

Conclusion

In conclusion, 2-(3-Formylthiophen-2-yl)acetonitrile is a promising compound with potential applications in various fields of scientific research. Its ease of synthesis, non-toxic nature, and strong electron accepting properties make it suitable for use in the fabrication of organic semiconductors. Further research and development of this compound and its derivatives can lead to the development of new materials with improved electronic and optical properties, which can have significant implications in the field of organic electronics.

Synthesis Methods

The synthesis of 2-(3-Formylthiophen-2-yl)acetonitrile involves the reaction of 2-bromo-3-formylthiophene with acetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of 80-90°C for 24 hours. The product is then purified by recrystallization using ethanol.

Scientific Research Applications

2-(3-Formylthiophen-2-yl)acetonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of application is in the field of organic electronics. This compound has been used as a building block for the synthesis of organic semiconductors, which can be used in the fabrication of electronic devices such as organic field-effect transistors.

properties

CAS RN |

135737-17-6 |

|---|---|

Product Name |

2-(3-Formylthiophen-2-yl)acetonitrile |

Molecular Formula |

C7H5NOS |

Molecular Weight |

151.19 g/mol |

IUPAC Name |

2-(3-formylthiophen-2-yl)acetonitrile |

InChI |

InChI=1S/C7H5NOS/c8-3-1-7-6(5-9)2-4-10-7/h2,4-5H,1H2 |

InChI Key |

CQUPHSGNOXRCJQ-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1C=O)CC#N |

Canonical SMILES |

C1=CSC(=C1C=O)CC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B161808.png)

![(1S,4As,8aS)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B161823.png)